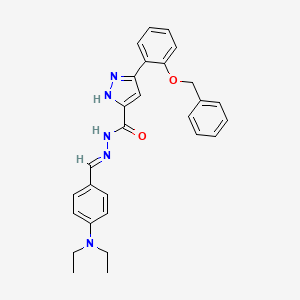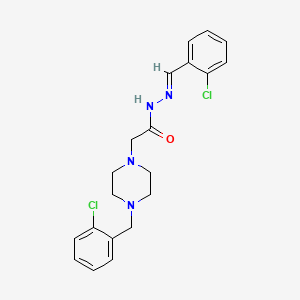
5-(2-(Benzyloxy)phenyl)-N'-(4-(diethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-(Benzyloxy)phenyl)-N’-(4-(diethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyloxyphenyl group, a diethylamino benzylidene group, and a pyrazole carbohydrazide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Benzyloxy)phenyl)-N’-(4-(diethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of a benzyloxy compound with a phenyl derivative under specific conditions to form the benzyloxyphenyl intermediate.
Synthesis of the Pyrazole Core: The pyrazole core is synthesized through a cyclization reaction involving hydrazine and a suitable diketone.
Coupling Reaction: The benzyloxyphenyl intermediate is then coupled with the pyrazole core using a suitable coupling agent.
Formation of the Diethylamino Benzylidene Group: This step involves the reaction of the coupled product with a diethylamino benzylidene derivative under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow synthesis, automated reaction monitoring, and purification methods like chromatography and crystallization.
化学反応の分析
Types of Reactions
5-(2-(Benzyloxy)phenyl)-N’-(4-(diethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
5-(2-(Benzyloxy)phenyl)-N’-(4-(diethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, particularly for its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
作用機序
The mechanism of action of 5-(2-(Benzyloxy)phenyl)-N’-(4-(diethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. For instance, in anticancer research, the compound has been shown to inhibit the epidermal growth factor receptor (EGFR) kinase, leading to the suppression of cancer cell growth and induction of apoptosis . The compound binds to the ATP binding site of the EGFR kinase, preventing its activation and subsequent signaling pathways involved in cell proliferation.
類似化合物との比較
Similar Compounds
- 5-(2-Chlorophenyl)-4-((4-(diethylamino)benzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 3’-(4-(Benzyloxy)phenyl)-1’-phenyl-5-(pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole
Uniqueness
Compared to similar compounds, 5-(2-(Benzyloxy)phenyl)-N’-(4-(diethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit EGFR kinase with high potency makes it a promising candidate for further development in anticancer research.
特性
CAS番号 |
634895-37-7 |
|---|---|
分子式 |
C28H29N5O2 |
分子量 |
467.6 g/mol |
IUPAC名 |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-(2-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C28H29N5O2/c1-3-33(4-2)23-16-14-21(15-17-23)19-29-32-28(34)26-18-25(30-31-26)24-12-8-9-13-27(24)35-20-22-10-6-5-7-11-22/h5-19H,3-4,20H2,1-2H3,(H,30,31)(H,32,34)/b29-19+ |
InChIキー |
BTEBQRPYPIPBCL-VUTHCHCSSA-N |
異性体SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3OCC4=CC=CC=C4 |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2,6-dimethylphenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12017044.png)
![2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B12017045.png)
![[3-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12017053.png)


![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B12017066.png)
![2-[(5Z)-5-(2H-Chromen-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]ethanesulfonic acid](/img/structure/B12017071.png)
![4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12017078.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12017082.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12017085.png)
![1-(1-(4-Chlorobenzoyl)-7-methoxypyrrolo[1,2-a]quinolin-3-yl)ethanone](/img/structure/B12017091.png)
![2-Methoxyethyl 2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12017094.png)
